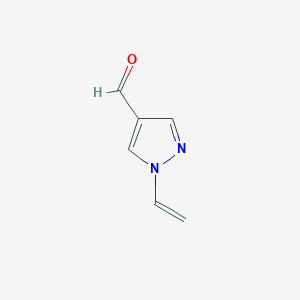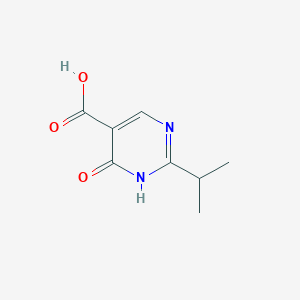
1-Vinyl-1H-pyrazole-4-carbaldehyde
Overview
Description
1-Vinyl-1H-pyrazole-4-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a vinyl group attached to the pyrazole ring and a formyl group at the 4-position, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Pyrazoles, the class of compounds to which 1-vinyl-1h-pyrazole-4-carbaldehyde belongs, are known to interact with various biological targets .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets. The combined effect of two nitrogen atoms reduces the charge density at carbon-3 and carbon-5, making them vacant for attack by electrophilic reagents . Removal of hydrogen ions at carbon-3 can take place in the existence of a strong base, ending in the opening of the ring .
Biochemical Pathways
The addition of hydrogen ions to pyrazoles results in the formation of pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Result of Action
Pyrazoles and their derivatives are known to exhibit various biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
Action Environment
The action of this compound can be influenced by environmental factors. Pyrazoles and their derivatives are environmentally benign compounds widely used in pharmaceutical-related areas . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Vinyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods, including:
Condensation Reactions: One common method involves the condensation of hydrazine with appropriate diketones or β-diketones in the presence of a catalyst.
Cyclization Reactions: Cyclization of 1,3-diketones with hydrazine can also yield the desired pyrazole derivative.
Vinyl Halide Coupling: Another approach involves the coupling of vinyl halides with pyrazole derivatives under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale condensation reactions, often using continuous flow reactors to ensure efficiency and consistency. The choice of catalysts and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Vinyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution Reactions: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted pyrazoles and vinyl derivatives.
Scientific Research Applications
1-Vinyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde
1-Methyl-1H-pyrazole-4-carboxaldehyde
1H-Pyrazole-4-carboxaldehyde
Properties
IUPAC Name |
1-ethenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-2-8-4-6(5-9)3-7-8/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSLZFDVLMBABM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653233 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864723-38-6 | |
| Record name | 1-Ethenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



(propan-2-yl)amine](/img/structure/B1517330.png)



![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1517338.png)



![2-[(4-Ethylcyclohexyl)amino]ethan-1-ol](/img/structure/B1517344.png)



![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)
